molecular formula C14H8ClIN2O2 B13862065 7-chloro-4-hydroxy-6-iodo-3-pyridin-4-yl-1H-quinolin-2-one

7-chloro-4-hydroxy-6-iodo-3-pyridin-4-yl-1H-quinolin-2-one

Cat. No.: B13862065
M. Wt: 398.58 g/mol
InChI Key: VRGMMEUEUDUTOH-UHFFFAOYSA-N
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Description

7-chloro-4-hydroxy-6-iodo-3-pyridin-4-yl-1H-quinolin-2-one is a heterocyclic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine, iodine, and hydroxyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-6-iodo-3-pyridin-4-yl-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the preparation of a pyridine derivative, followed by halogenation and subsequent cyclization to form the quinoline core. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups could be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-hydroxy-6-iodo-3-pyridin-4-yl-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen atoms or to convert the quinoline core into a more saturated structure.

    Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinoline ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

7-chloro-4-hydroxy-6-iodo-3-pyridin-4-yl-1H-quinolin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-6-iodo-3-pyridin-4-yl-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it might bind to active sites of enzymes, blocking their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated quinoline derivatives, such as:

  • 7-chloro-4-hydroxyquinoline
  • 6-iodo-3-pyridin-4-ylquinoline
  • 4-hydroxy-6-iodoquinoline

Uniqueness

What sets 7-chloro-4-hydroxy-6-iodo-3-pyridin-4-yl-1H-quinolin-2-one apart is the specific combination of chlorine, iodine, and hydroxyl groups, which confer unique reactivity and potential biological activities. This distinct structure allows for targeted modifications and applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C14H8ClIN2O2

Molecular Weight

398.58 g/mol

IUPAC Name

7-chloro-4-hydroxy-6-iodo-3-pyridin-4-yl-1H-quinolin-2-one

InChI

InChI=1S/C14H8ClIN2O2/c15-9-6-11-8(5-10(9)16)13(19)12(14(20)18-11)7-1-3-17-4-2-7/h1-6H,(H2,18,19,20)

InChI Key

VRGMMEUEUDUTOH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O

Origin of Product

United States

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